![molecular formula C22H27FN2O4S B2492754 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922058-68-2](/img/structure/B2492754.png)

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

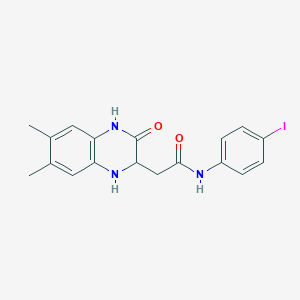

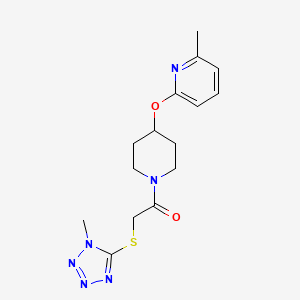

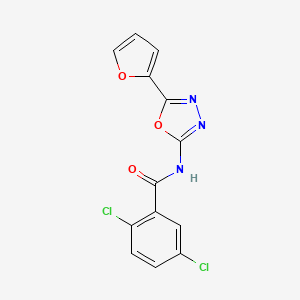

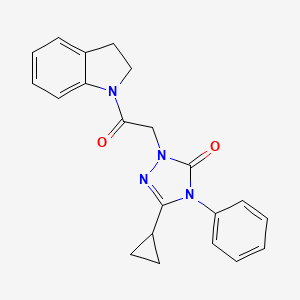

The synthesis of complex benzenesulfonamide derivatives, including those with intricate structures similar to the compound of interest, often involves multistep reactions. For instance, the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcase the complexity and precision required in synthesizing such compounds, highlighting the importance of specific functional group introductions for achieving high-affinity biochemical inhibition (S. Röver et al., 1997).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction mechanisms of benzenesulfonamide derivatives with biological targets. Crystal structure determination, as seen in compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provides insight into the spatial arrangement and potential reactive sites of the molecule (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, influencing their biological activities. The synthesis and reactivity of these compounds, such as the creation of novel isocyanide-based multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrate the versatility and reactivity of the benzenesulfonamide group in forming pharmacologically relevant structures (A. Shaabani et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for their formulation and application in medicinal chemistry. Investigations into the crystal structures of closely related compounds provide valuable data for predicting the behavior of new sulfonamides in different environments (P. A. Suchetan et al., 2015).

Wissenschaftliche Forschungsanwendungen

1. Photodynamic Therapy Application

The compound has been explored for its use in photodynamic therapy, particularly in treating cancer. A study highlighted the potential of similar benzenesulfonamide derivatives in generating singlet oxygen, a crucial component for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

2. Inhibitors of Kynurenine 3-Hydroxylase

Benzenesulfonamide derivatives have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This application suggests potential therapeutic uses for neurological conditions (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

3. Pharmacophore in Medicinal Chemistry

Studies have shown that the dibenzo[b,f][1,4]oxazepine scaffolds, which are closely related to the compound , are significant pharmacophores in medicinal chemistry. They have applications in creating chiral compounds with potential medicinal value (Li, Lin, & Du, 2019).

4. Nonlinear Optical Properties

Research into benzimidazole-tethered oxazepine heterocyclic hybrids indicates potential applications in nonlinear optical (NLO) properties. This suggests the compound's relevance in optical and electronic device technologies (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).

5. Kinase Inhibition

The benzoxazepine core, related to the compound , is present in several kinase inhibitors. These inhibitors are used in treating conditions like cancer, highlighting the potential of similar compounds in therapeutic applications (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).

Eigenschaften

IUPAC Name |

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O4S/c1-15(2)11-12-25-19-13-17(7-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMCDSUQNSXEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)

![N-butyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2492684.png)

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)

![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)